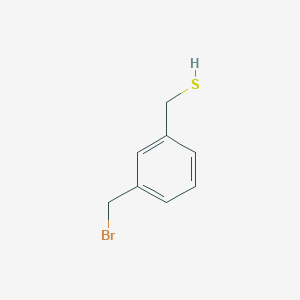
(S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide is a chemical compound with the molecular formula C10H21N3O3S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical synthesis techniques, ensuring high yield and purity. The exact methods used in industrial settings are proprietary and not disclosed in publicly accessible sources.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Isocyanatoethyl)-N-methylmethanesulfonamide
- N-(2-Isocyanatopropyl)-N-methylmethanesulfonamide
- N-(2-Isocyanatobutyl)-N-methylmethanesulfonamide
Uniqueness
(S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide is unique due to its specific structural configuration and the presence of both isocyanate and sulfonamide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C9H18N2O3S |
|---|---|
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
N-[(2S)-2-isocyanato-3,3-dimethylbutyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H18N2O3S/c1-9(2,3)8(10-7-12)6-11(4)15(5,13)14/h8H,6H2,1-5H3/t8-/m1/s1 |
Clave InChI |
SWKUZGKGXRODDW-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](CN(C)S(=O)(=O)C)N=C=O |
SMILES canónico |
CC(C)(C)C(CN(C)S(=O)(=O)C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)
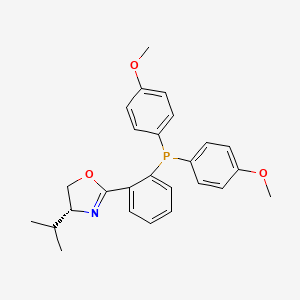

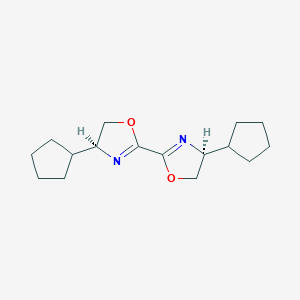
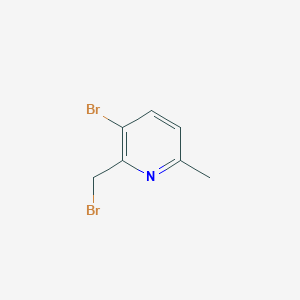
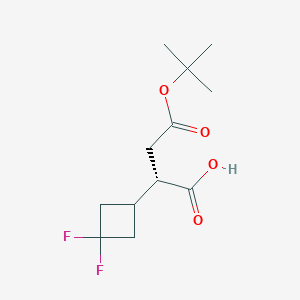
![(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12942983.png)
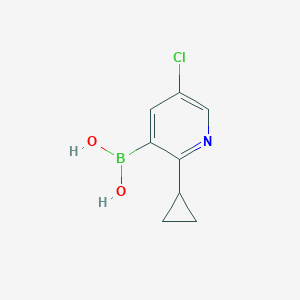

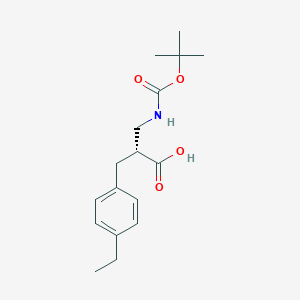
![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one](/img/structure/B12942998.png)
![(3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12943002.png)
